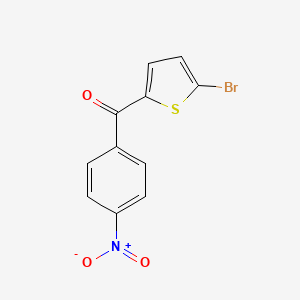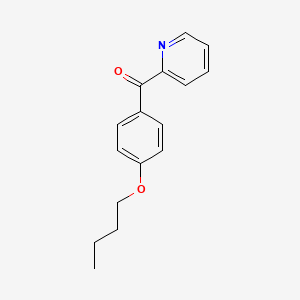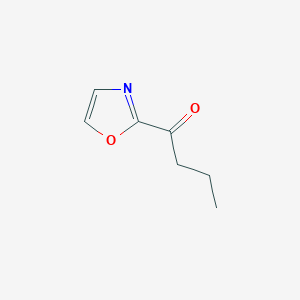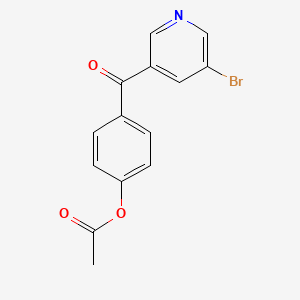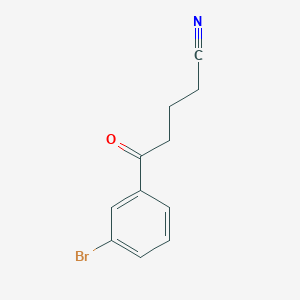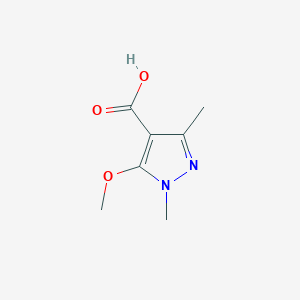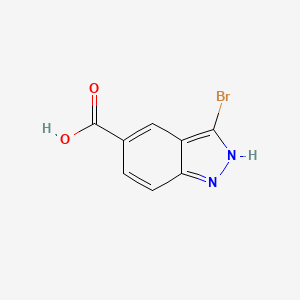
3-Bromo-1H-indazole-5-carboxylic acid
Overview
Description
The compound 3-Bromo-1H-indazole-5-carboxylic acid is a halogenated indazole derivative. Indazole derivatives are of significant interest due to their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of halogenated indazole derivatives typically involves the introduction of a halogen substituent into the indazole ring system. For example, the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenated precursors, which could be adapted for the synthesis of this compound by altering the position of the halogenation and the functional groups involved . The synthesis route for 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which starts from 5-bromoindazole-3-carboxylic acid methylester, suggests a potential starting point for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of halogenated indazole derivatives is characterized by the presence of a halogen atom, which can significantly influence the electronic distribution and the overall geometry of the molecule. The crystal structure analysis of similar compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides insights into the possible crystal system and space group that this compound might crystallize in, as well as the potential for hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of halogenated indazole derivatives is influenced by the presence of the halogen atom, which can participate in various chemical reactions. The halogen can be a site for nucleophilic substitution reactions, which could be utilized in further chemical modifications of this compound. The papers do not provide specific reactions for this compound, but the described reactivity of similar compounds can be used to predict its behavior in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular structure. The presence of a bromine atom in the compound of interest is likely to increase its molecular weight and influence its lipophilicity, which can affect its solubility in organic solvents. The crystallographic data provided for related compounds can give an indication of the solid-state properties that this compound might exhibit .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : 3-Bromo-1H-indazole-5-carboxylic acid and its derivatives have been synthesized using various methods. For instance, Gogireddy et al. (2014) described the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles using 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This process involved reactions with aryl boronic acids and was evaluated for Akt kinase activity (Gogireddy et al., 2014).
- Crystal Structure Analysis : Anuradha et al. (2014) studied a compound synthesized from 5-bromoindazole-3-carboxylic acid methylester, detailing its crystal structure and spectroscopic characterization. This analysis contributes to understanding the molecular structure and properties of such compounds (Anuradha et al., 2014).
Chemical Reactions and Derivatives
- Novel Derivative Synthesis : Research by Welch et al. (1992) explored the reactivity of 3-bromo-1H-indazole with alkyllithium bases to produce various 3-monosubstituted 1H-indazole derivatives. This study expands the scope of chemical reactions and potential applications for indazole derivatives (Welch et al., 1992).
- Cross-Coupling Reactions : The work by Wang et al. (2015) demonstrated the synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. This process highlights the potential of this compound in facilitating complex organic synthesis (Wang et al., 2015).
Potential Biological Applications
- Protein Kinase Inhibition : Vdovin et al. (2021) focused on synthesizing indazole derivatives to evaluate their inhibitory activity towards CK2 kinase. This research suggests potential therapeutic applications of this compound derivatives in targeting specific enzymes (Vdovin et al., 2021).
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-5-carboxylic acid, have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the growth and survival of cells .
Biochemical Pathways
For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can lead to cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of indazole derivatives .
Safety and Hazards
3-Bromo-1H-indazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
3-bromo-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQMEUDBXGKAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646259 | |
| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-49-3 | |
| Record name | 3-Bromo-1H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






